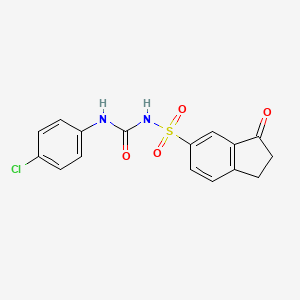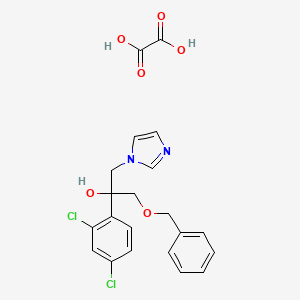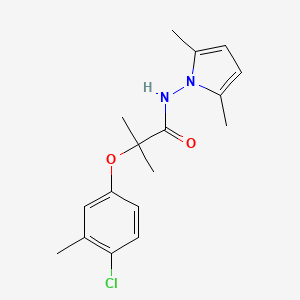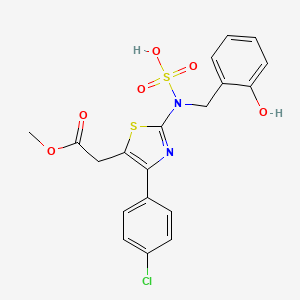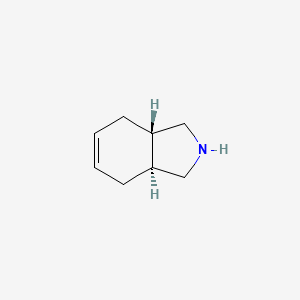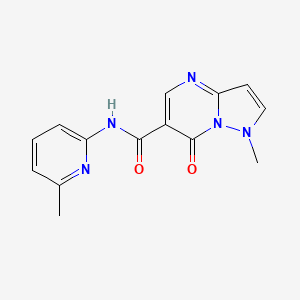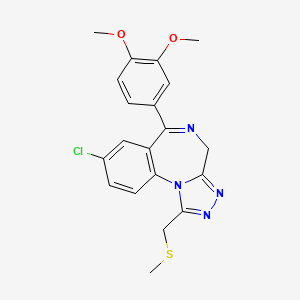
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3,4-dimethoxyphenyl)-1-((methylthio)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3,4-dimethoxyphenyl)-1-((methylthio)methyl)- is a complex organic compound that belongs to the class of triazolobenzodiazepines. These compounds are known for their diverse pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine derivatives typically involves the cyclization of appropriate precursors under specific conditions. The preparation of this compound may involve:
Formation of the Triazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate aldehydes or ketones.
Benzodiazepine Ring Formation: This step often involves the cyclization of o-phenylenediamine derivatives with suitable electrophiles.
Functional Group Modifications: Introduction of the 8-chloro, 6-(3,4-dimethoxyphenyl), and 1-((methylthio)methyl) groups can be carried out through various substitution reactions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole or benzodiazepine rings, potentially altering their pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxides, while substitution at the chloro position may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as anxiolytic, sedative, and anticonvulsant agents.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine derivatives typically involves interaction with the central nervous system. These compounds may bind to specific receptors, such as the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The molecular targets and pathways involved can vary depending on the specific structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Alprazolam: Another triazolobenzodiazepine used for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
The uniqueness of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3,4-dimethoxyphenyl)-1-((methylthio)methyl)- lies in its specific functional groups, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the 8-chloro and 6-(3,4-dimethoxyphenyl) groups, along with the 1-((methylthio)methyl) group, may influence its binding affinity and selectivity for various biological targets.
Eigenschaften
CAS-Nummer |
115765-00-9 |
|---|---|
Molekularformel |
C20H19ClN4O2S |
Molekulargewicht |
414.9 g/mol |
IUPAC-Name |
8-chloro-6-(3,4-dimethoxyphenyl)-1-(methylsulfanylmethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C20H19ClN4O2S/c1-26-16-7-4-12(8-17(16)27-2)20-14-9-13(21)5-6-15(14)25-18(10-22-20)23-24-19(25)11-28-3/h4-9H,10-11H2,1-3H3 |
InChI-Schlüssel |
HLGKYSNIPGJMBD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)CSC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)
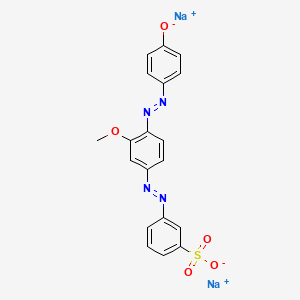
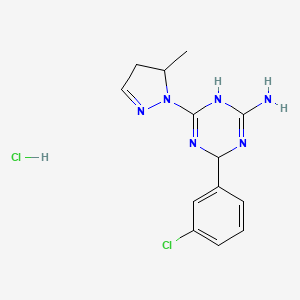
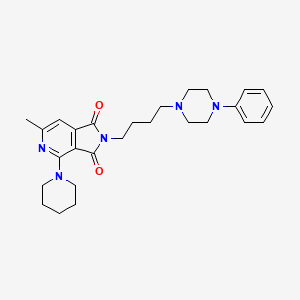

![(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol](/img/structure/B15189780.png)
